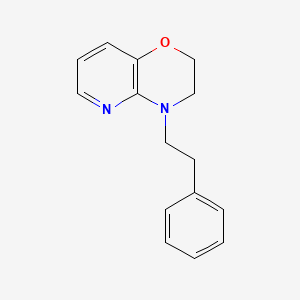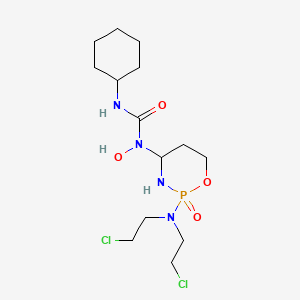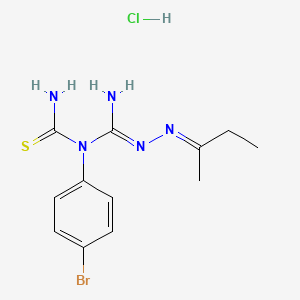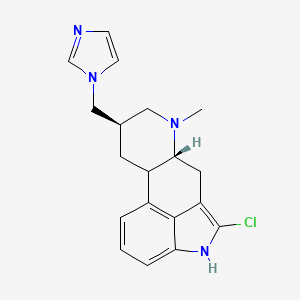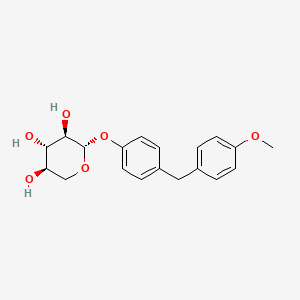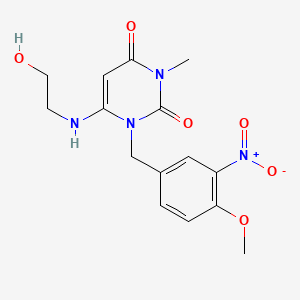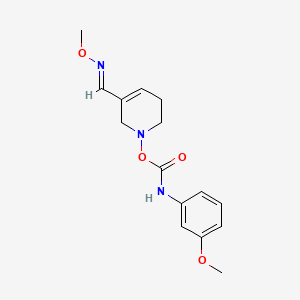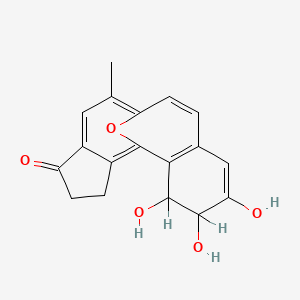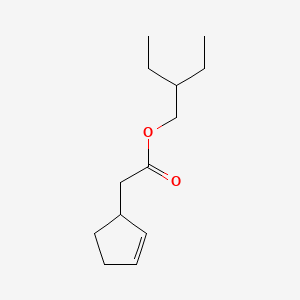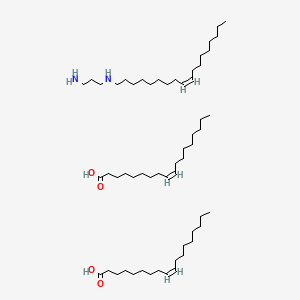
Einecs 251-846-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 251-846-4 refers to oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of oleic acid with (Z)-N-octadec-9-enylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of catalysts and specific solvents can also enhance the efficiency of the reaction, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The double bond in oleic acid can be oxidized to form epoxides or diols.
Reduction: : The diamine component can be reduced to form secondary or tertiary amines.
Substitution: : The hydroxyl groups in oleic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Epoxides and Diols: : Resulting from the oxidation of oleic acid.
Secondary and Tertiary Amines: : Formed through the reduction of the diamine component.
Substituted Derivatives: : Depending on the substitution reaction, a variety of functionalized products can be obtained.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: : Employed in the production of lubricants, adhesives, and other materials requiring specific chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : The oleic acid component can interact with cell membranes, affecting their fluidity and permeability.
Pathways: : The diamine component may influence signaling pathways related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific combination of oleic acid and diamine. Similar compounds include:
Oleic Acid Derivatives: : Other esters and amides of oleic acid.
Diamine Derivatives: : Other diamines with different alkyl chain lengths and functional groups.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
34140-91-5 |
|---|---|
Molekularformel |
C21H44N2.2C18H34O2 C57H112N2O4 |
Molekulargewicht |
889.5 g/mol |
IUPAC-Name |
(Z)-octadec-9-enoic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,23H,2-8,11-22H2,1H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b3*10-9- |
InChI-Schlüssel |
VTXWSJAEIWTHCL-DJNDIFCPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


